Tylosin, 20-deoxo-20-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tylosin, 20-deoxo-20-(1-piperidinyl)-: is a derivative of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae. This compound is primarily used in research settings, particularly in the field of proteomics. It has a molecular formula of C₅₁H₈₈N₂O₁₆ and a molecular weight of 985.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tylosin, 20-deoxo-20-(1-piperidinyl)- involves the modification of the parent compound, tylosin. The process typically includes the removal of the 20-deoxo group and the introduction of a 1-piperidinyl group. The specific reaction conditions and reagents used in this synthesis are proprietary and not widely published. general macrolide synthesis methods often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound is likely to follow similar routes as other macrolide antibiotics, involving large-scale fermentation of Streptomyces fradiae followed by chemical modification. The exact industrial methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions: Tylosin, 20-deoxo-20-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, Tylosin, 20-deoxo-20-(1-piperidinyl)- is used as a biochemical tool for studying macrolide antibiotics and their derivatives. It helps in understanding the structure-activity relationships of these compounds .
Biology: In biology, this compound is used in proteomics research to study protein interactions and functions. It is particularly useful in identifying and quantifying proteins in complex biological samples .
Medicine: In medicine, Tylosin, 20-deoxo-20-(1-piperidinyl)- is studied for its potential therapeutic applications. It has shown promise in treating bacterial infections, particularly those caused by gram-positive bacteria .
Industry: In the industrial sector, this compound is used in the development of new antibiotics and other pharmaceutical products. It is also used in quality control processes to ensure the efficacy and safety of macrolide antibiotics .
Mechanism of Action
The mechanism of action of Tylosin, 20-deoxo-20-(1-piperidinyl)- involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action is similar to that of other macrolide antibiotics. The compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Tylosin: The parent compound, used widely as a veterinary antibiotic.
Tilmicosin: Another macrolide antibiotic with a similar structure but different functional groups.
Erythromycin: A well-known macrolide antibiotic with a similar mechanism of action.
Uniqueness: Tylosin, 20-deoxo-20-(1-piperidinyl)- is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar macrolides .
Properties
IUPAC Name |
(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H88N2O16/c1-13-38-35(27-63-50-47(62-12)46(61-11)42(57)31(5)65-50)23-28(2)17-18-36(54)29(3)24-34(19-22-53-20-15-14-16-21-53)44(30(4)37(55)25-39(56)67-38)69-49-43(58)41(52(9)10)45(32(6)66-49)68-40-26-51(8,60)48(59)33(7)64-40/h17-18,23,29-35,37-38,40-50,55,57-60H,13-16,19-22,24-27H2,1-12H3/t29-,30+,31-,32-,33+,34+,35-,37-,38+,40+,41-,42-,43+,44-,45-,46+,47-,48+,49+,50-,51-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHGJLYPEOOKAB-INWPZJCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H88N2O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.